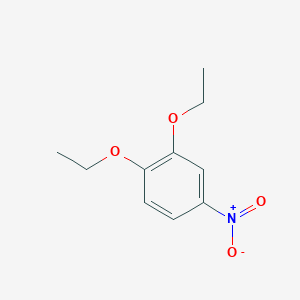

2-Benzoyl-5-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Tautomeric Equilibria and Reactivity

2-Benzoyl-5-methylpyridine (and similar compounds) are studied for their unique tautomeric equilibria and reactivity. Research has shown that benzoannulated 2-methylpyridines, when reacted with phenyllithium and substituted alkyl benzoates, produce corresponding 2-phenacylpyridines. The study highlights the effect of π-electron delocalization on tautomeric preferences, indicating a balance between ketimine, enolimine, and enaminone forms depending on the structural modifications of the pyridine ring. This insight into the tautomeric equilibria is crucial for designing synthetic pathways in organic chemistry (Gawinecki et al., 2006).

Crystal Structure Analysis

The crystal structure of 1-benzoyl-3-(6-methylpyridin-2-yl)thiourea, a related compound, reveals how molecular configurations, specifically the cis–trans positioning relative to the S atom across the thiourea C—N bonds, affect intermolecular interactions. This study underscores the importance of structural analysis in understanding the properties and potential applications of such compounds (Yusof et al., 2006).

Protecting Groups in Organic Synthesis

Research into new protecting groups for alcohols led to the development of the 2-(prenyloxymethyl)benzoyl (POMB) group, showcasing an innovative approach to protecting hydroxyl functions. This advancement is significant for synthetic organic chemistry, providing a new tool for complex molecule construction (Vatèle, 2005).

Synthesis Processes Improvement

An improved process for producing 2′-O-(2-methoxyethyl)-pyrimidines demonstrates the ongoing optimization in synthetic methodologies. This research exemplifies how adjustments in reaction conditions and purification methods can enhance the efficiency and yield of desired products, essential for pharmaceutical synthesis and other applications (Ross et al., 2005).

Supramolecular Chemistry

Studies on benzil and its incorporation into resorcinarene-based supramolecular host matrices highlight the versatility of 2-benzoyl-5-methylpyridine derivatives in constructing complex molecular systems. This research opens avenues for developing new materials and understanding the molecular basis of host-guest interactions in supramolecular chemistry (Ma et al., 2003).

Propiedades

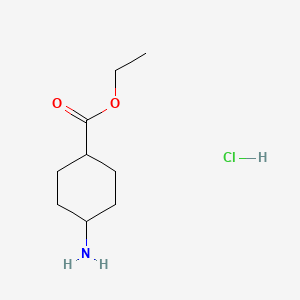

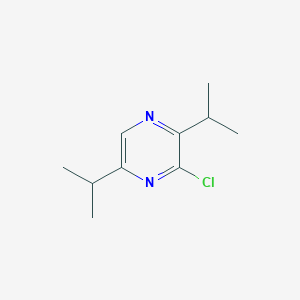

IUPAC Name |

(5-methylpyridin-2-yl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-7-8-12(14-9-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRZJTWXEAGJHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoyl-5-methylpyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butanoic acid, 2-(4-chlorophenoxy)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (2Z)-2-butenedioate (1:1)](/img/structure/B1314425.png)

![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)

![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)